molecular formula C12H9Cl2NO3S B14393452 2,3-Dichloro-4-phenoxybenzene-1-sulfonamide CAS No. 88345-65-7

2,3-Dichloro-4-phenoxybenzene-1-sulfonamide

Cat. No.: B14393452
CAS No.: 88345-65-7
M. Wt: 318.2 g/mol
InChI Key: WDAYXXRLLKSFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-4-phenoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms, a phenoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-phenoxybenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific synthetic routes may involve the chlorination of benzene derivatives followed by sulfonation and phenoxylation under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent substitution reactions. These processes are optimized for large-scale production to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-phenoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, strong acids, and bases, as well as specific catalysts like palladium or iron complexes. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzene compounds .

Scientific Research Applications

2,3-Dichloro-4-phenoxybenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and exerts antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-phenoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and a sulfonamide group makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

88345-65-7

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

2,3-dichloro-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H9Cl2NO3S/c13-11-9(18-8-4-2-1-3-5-8)6-7-10(12(11)14)19(15,16)17/h1-7H,(H2,15,16,17)

InChI Key

WDAYXXRLLKSFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.